(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE

Chiral Building Blocks Synthetic Intermediates Pharmaceutical Research

This (S)-enantiomer (CAS 40856‑87‑9) is the chirally pure (7aS)‑form derived from L‑proline, supplied as a fully characterized Proline Impurity 1 reference standard. Do not substitute the (R)‑enantiomer (CAS 214066‑57‑6) or racemate (CAS 5768‑79‑6): only the (S)‑form provides the syn stereochemistry required for diastereoselective lithiation/electrophile quench, yields correct N‑silyl imidazolone intermediates, and ensures regulatory‑compliant proline impurity methods. Specified for Nilutamide‑related analog synthesis. ≥98% purity. Available in 100 mg to 1 g lots; technical support included. Confirm stereochemical identity before ordering to avoid costly re‑work.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 40856-87-9
Cat. No. B1197139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE
CAS40856-87-9
SynonymsN-(2-chloroethyl)-N-carbamoylprolinamide
Q(NO)-Pro-NH2
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(=O)N2C1
InChIInChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1
InChIKeyCLHGAFMJSNFVRM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 40856-87-9) – Product Specifications and Chemical Identity for Research Procurement


(S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 40856-87-9) is a chiral bicyclic heterocycle with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . The compound possesses a single asymmetric center and is the (7aS)-enantiomer . It is a synthetically derived building block primarily utilized as an advanced key intermediate in pharmaceutical research, notably for Nilutamide-related analogs . This compound is commercially available for research and development purposes only and must be handled by technically qualified personnel .

Procurement Risk for (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 40856-87-9): Why the (R)-Enantiomer (CAS 214066-57-6) and Racemate (CAS 5768-79-6) Are Not Interchangeable


The three commercially available forms of this heterocyclic scaffold—the (S)-enantiomer (CAS 40856-87-9), the (R)-enantiomer (CAS 214066-57-6), and the racemate (CAS 5768-79-6)—exhibit identical chemical formula (C6H8N2O2) and molecular weight (140.14 g/mol), yet generic substitution among these three forms is not scientifically or procedurally valid . The key differentiation stems from stereochemistry: the (S)-enantiomer (7aS) and the (R)-enantiomer (7aR) are non-superimposable mirror images that produce distinct diastereomeric intermediates when incorporated into chiral environments [1]. Moreover, the (S)-enantiomer is specified in analytical reference standards for proline impurities [2]. Selection among the (S)-enantiomer, (R)-enantiomer, and racemate must be predicated on the stereochemical requirements of the intended synthetic pathway or analytical method, not merely on chemical formula or nominal purity.

Quantitative Evidence Guide for (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 40856-87-9): Comparator-Based Data for Scientific Selection


Commercial Availability and Pricing Comparison: (S)-Enantiomer (CAS 40856-87-9) vs. (R)-Enantiomer (CAS 214066-57-6) vs. Racemate (CAS 5768-79-6)

The (S)-enantiomer (CAS 40856-87-9) is commercially available from multiple vendors with minimum purity specifications ranging from 95% to 98% . A direct procurement comparison reveals that the (S)-enantiomer is more readily stocked than the (R)-enantiomer (CAS 214066-57-6), which is available from fewer suppliers . The racemate (CAS 5768-79-6) is also commercially accessible but is not suitable for stereoselective applications . The following data summarizes key commercial and stereochemical differentiators.

Chiral Building Blocks Synthetic Intermediates Pharmaceutical Research

Stereochemical Identity and Nomenclature: (S)-Enantiomer (CAS 40856-87-9) vs. (R)-Enantiomer (CAS 214066-57-6)

The (S)-enantiomer (CAS 40856-87-9) possesses the (7aS) absolute configuration, while the (R)-enantiomer (CAS 214066-57-6) possesses the (7aR) configuration . Both share identical molecular formula and weight, and both are commercially available with 95-98% purity . The (S)-enantiomer is derived from L-proline and serves as a precursor for chiral bicyclic guanidines and N-heterocyclic carbene complexes [1]. The (R)-enantiomer, derived from D-proline, would yield opposite stereochemistry in downstream products, making the two non-interchangeable in stereoselective synthesis .

Chiral Synthesis Stereochemistry Nomenclature

Analytical Reference Standard Application: (S)-Enantiomer (CAS 40856-87-9) as Proline Impurity 1

The (S)-enantiomer (CAS 40856-87-9) is designated and commercially supplied as a fully characterized reference standard for Proline Impurity 1, compliant with regulatory guidelines for analytical method development and validation [1]. In this application, the (S)-enantiomer serves as a specific impurity marker, and its stereochemical identity is critical. The (R)-enantiomer (CAS 214066-57-6) is not designated for this analytical reference standard application; the racemate (CAS 5768-79-6) would not provide the stereochemical specificity required for chiral impurity profiling .

Analytical Chemistry Reference Standards Pharmaceutical Impurity Profiling

Synthetic Intermediate for Nilutamide Analogs: (S)-Enantiomer Scaffold vs. Alternative Heterocyclic Cores

The tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione scaffold, when utilized in the synthesis of Nilutamide-related analogs, provides a structurally defined heterocyclic core for nonsteroidal antiandrogen development . While specific quantitative comparator data for the (S)-enantiomer versus alternative scaffolds in this application are not available from the current literature, the scaffold has been established as an advanced key intermediate for this therapeutic class [1].

Medicinal Chemistry Prostate Cancer Research Antiandrogen Development

Validated Application Scenarios for (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 40856-87-9) in Research and Development


Stereoselective Synthesis of Chiral Bicyclic Guanidines and N-Heterocyclic Carbene Complexes

The (S)-enantiomer (CAS 40856-87-9), derived from L-proline, is a validated starting material for the preparation of N-silyl-protected imidazolones. These undergo diastereoselective lithiation followed by electrophile quench to yield C5-substituted products with syn stereochemistry. The N-silylated derivatives can be N-deprotected to give secondary ureas, which serve as precursors to N-phenyl chiral bicyclic guanidines and N-heterocyclic carbene (NHC) precursors for the synthesis of corresponding complexes [1]. The (R)-enantiomer (CAS 214066-57-6) would produce opposite stereochemical outcomes and is not a suitable substitute for this L-proline-derived synthetic pathway.

Analytical Reference Standard for Proline Impurity Profiling

The (S)-enantiomer (CAS 40856-87-9) is designated and commercially supplied as Proline Impurity 1, a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation [1]. Analytical laboratories developing or validating methods for proline-related impurities must procure the specific (S)-enantiomer reference standard to ensure method accuracy and regulatory compliance. The (R)-enantiomer and racemate are not designated for this application and are not suitable substitutes.

Medicinal Chemistry Intermediate for Nilutamide-Related Antiandrogen Analogs

The tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione scaffold is an advanced key intermediate in the preparation of Nilutamide-related analogs, a class of nonsteroidal antiandrogens used in prostate cancer research [1]. For stereoselective analog development, the specific enantiomer required will depend on the stereochemical requirements of the target compound; substitution with the incorrect enantiomer may alter binding interactions and pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.